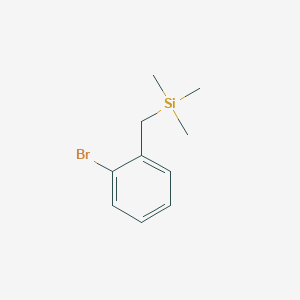

Trimethyl(2-bromobenzyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethyl(2-bromobenzyl)silane is a chemical compound with the molecular formula C10H15BrSi . It contains a total of 27 atoms, including 15 Hydrogen atoms, 10 Carbon atoms, and 1 Bromine atom .

Molecular Structure Analysis

Trimethyl(2-bromobenzyl)silane contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Trimethyl(2-bromobenzyl)silane molecule .Aplicaciones Científicas De Investigación

Photopatternable Siloxane-based Monolayers

Research has shown the use of silane compounds for the covalent assembly of photopatternable monolayers, which upon UV light exposure, generate hydroxyl-terminated surfaces. These surfaces are pivotal in microelectronics and biosensor applications, indicating how derivatives of silanes, including potentially trimethyl(2-bromobenzyl)silane, could be applied in creating reactive surfaces for various technological advancements (Zubkov et al., 2005).

Synthesis of Organosilanes from Aromatic Fluorides

The direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides showcases the versatility of silane chemistry in producing compounds with potential applications in pharmaceuticals, agrochemicals, and material science. This synthesis method could be adapted for the production of trimethyl(2-bromobenzyl)silane for its use in similar fields (Grecian et al., 2005).

Silyl Radical Activation in Synthetic Chemistry

The use of silane compounds, such as tris(trimethylsilyl)silane, in radical-based synthetic chemistry has been extensively reviewed. These compounds participate in a wide array of chemical processes, from functional group transformations to the synthesis of complex molecules. The versatility of silanes in radical reactions suggests that trimethyl(2-bromobenzyl)silane could find applications in synthetic organic chemistry, materials science, and polymer production (Chatgilialoglu et al., 2018).

Silane-based Electrolytes for Li-ion Batteries

Innovative research into novel silane compounds as electrolyte solvents for lithium-ion batteries underlines the potential of silane derivatives in energy storage technologies. Such compounds enhance the ionic conductivity and stability of the electrolytes, suggesting that trimethyl(2-bromobenzyl)silane might be investigated for similar applications (Amine et al., 2006).

Surface Modification and Patterning

Silane coupling agents have been employed for the surface modification and patterning of glass and silicon surfaces, indicating the role of silane derivatives in developing antibacterial coatings and bioanalytical devices. The flexibility in functionalizing surfaces with silane compounds points to the utility of trimethyl(2-bromobenzyl)silane in creating tailored surface chemistries for a range of applications (Nakayama et al., 2010).

Safety And Hazards

Trimethyl(2-bromobenzyl)silane is considered hazardous. It is a highly flammable liquid and vapor. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only in well-ventilated areas or outdoors . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

Direcciones Futuras

Bromotrimethylsilane, a related compound, has been used as a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . This suggests potential future directions for the use of Trimethyl(2-bromobenzyl)silane in similar applications.

Propiedades

IUPAC Name |

(2-bromophenyl)methyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLJJDOXYDPCSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Bromophenyl)methyl]trimethylsilane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)

![N-[(1-aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2838466.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)

![5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838471.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B2838472.png)

![N-[(5-Ethylsulfonylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2838476.png)

![2-methoxy-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2838480.png)

![2-(benzyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2838482.png)